3-cyclopropyl-6-ethyl-N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
3-CYCLOPROPYL-6-ETHYL-N~4~-(3-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the pyrazolopyridine class This compound is characterized by its unique structure, which includes a cyclopropyl group, an ethyl group, a fluorophenyl group, and a phenyl group attached to a pyrazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOPROPYL-6-ETHYL-N~4~-(3-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-CYCLOPROPYL-6-ETHYL-N~4~-(3-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron reagents for Suzuki-Miyaura coupling, hydrogenation catalysts for reduction, and oxidizing agents such as potassium permanganate for oxidation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can introduce various aryl groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other functionalized derivatives .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: The compound’s properties may make it suitable for use in various industrial applications, such as the development of new polymers or coatings
Mechanism of Action
The mechanism of action of 3-CYCLOPROPYL-6-ETHYL-N~4~-(3-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. This interaction could involve binding to the active site of an enzyme or altering the conformation of a receptor, thereby influencing downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-CYCLOPROPYL-6-ETHYL-N~4~-(3-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE include other pyrazolopyridine derivatives with different substituents. Examples include:
- 3-CYCLOPROPYL-6-ETHYL-N~4~-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
- 3-CYCLOPROPYL-6-ETHYL-N~4~-(3-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE .
Uniqueness
The uniqueness of 3-CYCLOPROPYL-6-ETHYL-N~4~-(3-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of substituents, which can confer distinct chemical and biological properties. This makes it a valuable compound for exploring new chemical reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C24H21FN4O |
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Molecular Weight |
400.4 g/mol |
IUPAC Name |
3-cyclopropyl-6-ethyl-N-(3-fluorophenyl)-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H21FN4O/c1-2-17-14-20(24(30)27-18-8-6-7-16(25)13-18)21-22(15-11-12-15)28-29(23(21)26-17)19-9-4-3-5-10-19/h3-10,13-15H,2,11-12H2,1H3,(H,27,30) |
InChI Key |
JHMIUTMASJTQBV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C4CC4)C(=O)NC5=CC(=CC=C5)F |
Origin of Product |
United States |
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